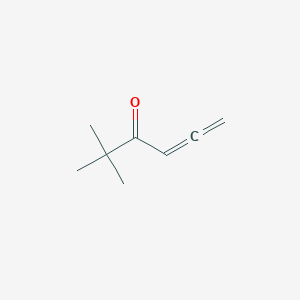
2,2-Dimethylhexa-4,5-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhexa-4,5-dien-3-one is a compound with an interesting molecular structure. It has a CAS Number of 27552-18-7 and a molecular weight of 124.18 . The IUPAC name for this compound is 2,2-dimethyl-4,5-hexadien-3-one .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylhexa-4,5-dien-3-one is 1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 . This indicates that the compound has a carbon backbone with eight carbon atoms, twelve hydrogen atoms, and one oxygen atom.Applications De Recherche Scientifique
Photocycloaddition Reactions
2,2-Dimethylhexa-4,5-dien-3-one has been studied in photocycloaddition reactions. For instance, 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, underwent photocycloaddition with various dienes, including 2,5-dimethylhexa-2,4-diene, demonstrating its potential in photochemical synthesis processes (Margaretha et al., 2007).
Cope Rearrangement Studies
The Cope rearrangement, a significant reaction in organic chemistry, involves 3,3-dimethylhexa-1,5-diene, a compound similar to 2,2-Dimethylhexa-4,5-dien-3-one. This reaction's kinetics have been extensively studied, providing insights into reaction mechanisms and energetics (Frey & Solly, 1969).
Synthesis and Polymerization
2,2-Dimethylhexa-4,5-dien-3-one has been involved in the synthesis of various compounds. For instance, 2,5-Dimethylhexa-2,3,4-triene, a related compound, has been used to synthesize polymers and peroxide structures, indicating a role in polymer chemistry (Iyoda et al., 1984).
Interaction with Other Molecules
Studies have shown interactions between molecules like benzophenone and dienes such as 2,5-dimethylhexa-2,4-diene. These interactions lead to new absorption features, which are essential for understanding complex molecular interactions (Hamanoue et al., 1986).
Gas-Phase Reactions
Research has also been conducted on the gas-phase reactions of molecules like 2,5-dimethylhexa-2,4-diene with ozone. These studies are crucial for understanding atmospheric chemistry and environmental impacts of various chemical reactions (Lewin et al., 2001).
Photoinduced Electron Transfer Reactions
The effects of metal salts on photoinduced electron transfer reactions involving dienes like 2,5-dimethylhexa-2,4-diene have been studied. These findings are significant for photochemistry and the development of photochemical reactions (Ohashi et al., 2010).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGJUBIYCXOTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhexa-4,5-dien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)
